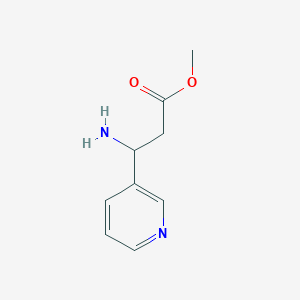

3-氨基-3-(吡啶-3-基)丙酸甲酯

描述

Methyl 3-amino-3-(pyridin-3-yl)propanoate is a compound of interest in various chemical syntheses and pharmaceutical applications. It serves as a key starting material in the synthesis of antagonists for the platelet fibrinogen receptor, which are important in the management of thrombotic diseases .

Synthesis Analysis

The synthesis of methyl 3-amino-3-(pyridin-3-yl)propanoate has been achieved through different methods. One efficient stereoselective synthesis involves the hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary using a combination of formic acid and triethylsilane . Another approach for synthesizing related compounds involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, which yield functionalized 2-aminohydropyridines and 2-pyridinones .

Molecular Structure Analysis

The molecular structure of related pyridine compounds has been studied using various spectroscopic methods and X-ray crystallography. For instance, the structure of a pentaamine methylcobalt(III) compound with a pyridine ligand has been characterized, revealing an octahedral coordination geometry around the cobalt center . Additionally, the crystal structure of a thieno[2,3-b]-pyridine derivative has been determined, providing insights into the molecular packing within the crystal .

Chemical Reactions Analysis

Methyl 3-amino-3-(pyridin-3-yl)propanoate and its analogs participate in a variety of chemical reactions. For example, reactions with nucleophiles such as methanol and p-toluidine can lead to the formation of various substituted products and heterocyclic derivatives . The regioselectivity of reactions involving quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds has also been explored, yielding substituted pyran iodides .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-amino-3-(pyridin-3-yl)propanoate and related compounds are influenced by their molecular structure. The presence of functional groups such as amino and ester moieties can affect properties like solubility, melting point, and reactivity. The specific features of molecular packing in crystals, as observed in related compounds, can also impact the material's properties .

科学研究应用

环境和药物分析

- 金属分析中的离子对试剂:3-氨基-3-(吡啶-3-基)丙酸甲酯二盐酸盐 (MAPP) 已被用作毛细管电泳中的离子对试剂,用于分离和测定药物维生素制剂和各种水样中的常见金属离子 (Belin 和 Gülaçar,2005)。

复杂化合物的合成

达比加群酯中间体:它是达比加群酯合成的中间体,达比加群酯是一种用于治疗和预防血栓的药物 (程焕生,2013); (齐雅娟,2012)。

杂环 N-取代衍生物的形成:它用于与各种亲核试剂的反应,形成非环状 2-取代衍生物和含三氟甲基的杂环 N-取代 2-氨基吡啶衍生物 (Sokolov 和 Aksinenko,2010)。

手性起始原料的对映选择性合成:甲基 (S)-3-氨基-3-(3-吡啶基)丙酸酯是 RWJ-53308(一种血小板纤维蛋白原受体的口服拮抗剂)合成中的关键起始原料 (Zhong 等,1999)。

抗癌化合物的合成:它用于合成对人胃癌细胞系具有体外抗癌活性的新型杂环化合物 (Liu 等,2019)。

分散染料的制备:该化合物参与了偶氮吡唑并[1,5-a]嘧啶-噻吩[2,3-b]吡啶衍生物的合成,该衍生物用作涤纶纤维的分散染料 (Ho,2005)。

抗惊厥剂的合成:它已被用于合成 3-氨甲基吡啶的席夫碱,该席夫碱显示出作为抗惊厥剂的潜力 (Pandey 和 Srivastava,2011)。

属性

IUPAC Name |

methyl 3-amino-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXGVJAVPWMYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466836 | |

| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129042-89-3 | |

| Record name | METHYL 3-AMINO-3-(PYRIDIN-3-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride facilitate the analysis of metal ions?

A1: Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP) acts as an ion-pairing reagent in capillary electrophoresis. [] It forms complexes with metal ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+. These complexes, in conjunction with pyridine as a detectable counter-ion, allow for indirect UV detection at 254 nm. This method enables the separation and quantification of these metal ions in various samples. []

Q2: What types of samples were analyzed using MAPP in the study?

A2: The study successfully employed MAPP for the qualitative and quantitative analysis of metal ions in pharmaceutical vitamin preparations and various water samples. [] This highlights the versatility of this method for analyzing metal content in different matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

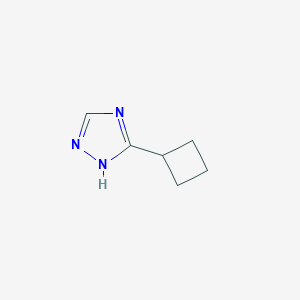

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

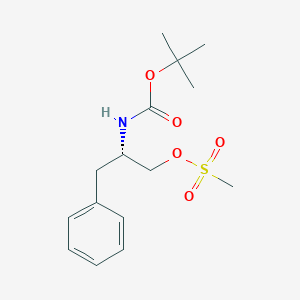

![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)

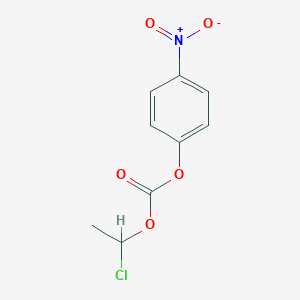

![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)